molecular formula C13H14IN3 B1481919 2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2098107-97-0

2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

货号: B1481919
CAS 编号: 2098107-97-0
分子量: 339.17 g/mol
InChI 键: VKENZTBSHZWAJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of 3-(pyridin-2-yl)-1H-pyrazole derivatives that have been extensively investigated as selective allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . Positive allosteric modulators (PAMs) of this receptor subtype represent a promising therapeutic strategy for neurodevelopmental and neurodegenerative disorders such as schizophrenia and Alzheimer's disease, as they can enhance the receptor's response to its native neurotransmitter without directly activating it, potentially leading to fewer side effects . The structure of this compound features key regions for optimization, including the pyridine core, the 3-pyrazole substitution, and the N1-cyclopropylmethyl group, which are known to influence potency, selectivity, and drug-like properties . The iodine substituent at the 4-position of the pyrazole ring offers a versatile synthetic handle for further derivatization via cross-coupling reactions, making this compound a valuable intermediate for constructing more complex libraries for structure-activity relationship (SAR) studies . Research into related analogs has demonstrated their potential to cross the blood-brain barrier, a critical requirement for central nervous system (CNS) active agents . This compound is intended for research use only, providing a key building block for the development of novel neuropsychiatric therapeutics.

属性

IUPAC Name

2-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3/c1-9-12(14)13(11-4-2-3-7-15-11)16-17(9)8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKENZTBSHZWAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C3=CC=CC=N3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Biochemical Pathways

The biochemical pathways affected by 2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine are not yet known. The compound may influence a variety of pathways, depending on its targets. These could include signaling pathways, metabolic pathways, or other cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules. Specific details about how these factors affect this compound are currently unknown.

This information could be crucial for understanding the potential applications of this compound in medicine or other fields.

生化分析

Biochemical Properties

2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and conditions. Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to the active sites of certain enzymes, inhibiting their catalytic activity and thereby affecting the biochemical pathways they regulate. Additionally, this compound can activate specific transcription factors, leading to changes in gene expression and subsequent alterations in cellular function. These molecular interactions and mechanisms collectively contribute to the compound’s overall biochemical and cellular effects.

生物活性

2-(1-(Cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, identified by CAS Number 2098107-97-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C13H14IN3C_{13}H_{14}IN_3, which includes a cyclopropylmethyl group, an iodine atom, and a pyrazole moiety. The structural representation can be summarized as follows:

Structure C13H14IN3\text{Structure }\text{C}_{13}\text{H}_{14}\text{I}\text{N}_3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in modulating receptor functions. The following sections summarize the findings related to the biological activity of this compound.

Affinity for Receptors

A study on pyrazol-4-yl-pyridine derivatives demonstrated that these compounds can act as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor. The affinity constants (pKBpK_B) ranged between 6.3 and 6.5, indicating a strong interaction with the receptor, which is essential for therapeutic effects in neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the cyclopropylmethyl group and iodine atom enhances its binding affinity and selectivity for specific receptors. Modifications in the pyrazole moiety have been shown to significantly influence the pharmacological profile of related compounds .

Case Studies and Experimental Findings

Several studies have explored the biological effects of similar compounds:

  • Study on Allosteric Modulation : A series of pyrazol derivatives were tested for their ability to modulate M4 receptor activity. These studies showed that certain modifications led to increased efficacy and binding affinity, suggesting that this compound could exhibit similar properties .
  • In Vitro Pharmacokinetics : Research on related compounds assessed their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how modifications affect the bioavailability and therapeutic potential of new drugs .

Data Table: Biological Activity Summary

PropertyValue/Description
Molecular Formula C13H14IN3
CAS Number 2098107-97-0
Receptor Affinity (pK_B) 6.3 - 6.5
Biological Activity Positive Allosteric Modulator (PAM)
Notable Structural Features Cyclopropylmethyl group; Iodine atom

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares a pyrazole-pyridine scaffold with analogs reported in , such as compounds 8o , 8p , 10b , and 10c . Key differences lie in the substituents:

Compound R1 (N1) R4 (C4) R5 (C5) Aromatic Group
Target Compound Cyclopropylmethyl Iodo Methyl Pyridine
8o Isopropoxy 2,4-Difluorophenoxy Methyl Pyridine
10c Ethoxy 2-Chlorophenoxy Methyl Pyridazine
  • Halogen Effects : The iodine atom in the target compound is significantly larger (atomic radius: 1.33 Å) and heavier (atomic weight: 127) compared to fluorine or chlorine in analogs. This may enhance lipophilicity (logP) and influence binding kinetics via steric effects or halogen bonding .
  • Cyclopropylmethyl vs.

Research Findings and Hypotheses

While the target compound lacks direct experimental data, inferences from analogs suggest:

  • Structural Studies : Crystal structure determination using SHELXL (as in and ) would clarify iodine’s impact on molecular conformation and packing .
  • Activity Trade-offs : The iodine substituent may compromise DHODH inhibition efficacy compared to 8o but improve pharmacokinetic properties (e.g., half-life) due to increased molecular weight and lipophilicity .

准备方法

Synthesis of 1-Cyclopropyl-4-substituted Pyrazoles

A key intermediate in the synthesis is 1-cyclopropyl-4-(boronate ester)-substituted pyrazole, which can be prepared as follows:

  • Starting from 1-cyclopropyl-4-bromo- or 4-iodo-pyrazoles, a Miyaura borylation reaction is carried out using bis(pinacolato)diboron and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex.
  • The reaction is typically performed in a mixture of 1,4-dioxane and water at elevated temperatures (around 80–100 °C) under an inert atmosphere.
  • Potassium carbonate is used as a base.
  • The resulting 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is isolated and purified by chromatography and preparative HPLC.

Palladium-Catalyzed Cross-Coupling with Pyridine Derivatives

The critical step involves coupling the pyrazole boronate ester with a halogenated pyridine derivative:

  • The reaction mixture contains the pyridine halide (e.g., 3-bromopyridine), the pyrazole boronate ester, a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like potassium carbonate or cesium carbonate.
  • The solvent system usually includes 1,4-dioxane and water.
  • The reaction is conducted at 80–100 °C for several hours under nitrogen or argon atmosphere.
  • After completion, the mixture is worked up by extraction, washing, drying, and concentration.
  • Purification is achieved through column chromatography and preparative HPLC to yield the desired coupled product.

Iodination at the 4-Position of Pyrazole

The iodination step can be performed either before or after coupling, depending on the synthetic route:

  • Electrophilic iodination using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a suitable base or solvent.
  • Conditions are optimized to selectively iodinate the 4-position of the pyrazole ring without affecting other sensitive groups.
  • Purification follows standard chromatographic techniques.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Miyaura borylation of 1-cyclopropyl-4-bromopyrazole Pd(dppf)Cl2, bis(pinacolato)diboron, K2CO3, 1,4-dioxane/H2O, 100 °C, inert atmosphere 40–53 Purified by preparative HPLC; key intermediate
Suzuki coupling with 3-bromopyridine Pd(PPh3)2Cl2 or Pd(dppf)Cl2, K2CO3 or Cs2CO3, 1,4-dioxane/H2O, 80–100 °C, inert atmosphere 50–70 Requires careful control of temperature and atmosphere
Iodination of pyrazole ring NIS or ICl, suitable solvent, room temp or mild heating Variable Selective iodination at 4-position

Research Findings and Optimization

  • The use of palladium catalysts with bidentate phosphine ligands (e.g., dppf) improves the efficiency and selectivity of the borylation and coupling steps.
  • Reaction yields are sensitive to the purity of reagents, solvent ratios, and temperature control.
  • Inert atmosphere conditions (nitrogen or argon) are essential to prevent catalyst degradation and side reactions.
  • Purification by preparative HPLC ensures high purity suitable for biological evaluation.
  • Structural modifications on the pyrazole or pyridine rings have been explored to optimize biological activity, indicating the synthetic route's flexibility for analog development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。